1-Fluoroethanol;formic acid is a compound formed from the combination of 1-fluoroethanol and formic acid. 1-Fluoroethanol (C2H5FO) is a fluorinated alcohol that contains a hydroxyl group (-OH) and a fluorine atom attached to the ethyl group. It is a colorless liquid with a sweet odor and is used in organic synthesis and as an intermediate in the production of pharmaceuticals. Formic acid (HCOOH), on the other hand, is the simplest carboxylic acid, known for its pungent odor and corrosive properties. It occurs naturally in ant venom and is utilized in various industrial applications, including as a preservative and antibacterial agent.
1-Fluoroethanol;formic acid can be synthesized through several methods:
Several compounds exhibit similarities to 1-fluoroethanol;formic acid due to their structural or functional characteristics. Below is a comparison with some related compounds:
| Compound | Structure | Key Features |
|---|---|---|
| Ethanol | C2H5OH | Common alcohol, widely used as a solvent and fuel. |
| Fluoroacetic Acid | CH2FCOOH | A fluorinated carboxylic acid known for its toxicity. |
| Acetic Acid | CH3COOH | A simple carboxylic acid used in vinegar and as a solvent. |
| Methanol | CH3OH | Simple alcohol used as a solvent and fuel. |
What sets 1-fluoroethanol;formic acid apart from these compounds is its unique combination of fluorinated alcohol properties with those of formic acid. The presence of fluorine can enhance reactivity and alter biological interactions compared to non-fluorinated counterparts.
The formation of 1-fluoroethanol-formic acid complexes is fundamentally governed by acid-base interactions. Formic acid (HCOOH), with a pKa of 3.75 in aqueous solutions, acts as a proton donor, while 1-fluoroethanol (CH2FCH2OH) serves as a weak base due to the electron-withdrawing fluorine atom reducing the oxygen’s lone pair availability. In non-aqueous solvents such as octan-1-ol, hydrogen-bonding equilibria dominate, with the equilibrium constant K for 1:1 acid-base associations depending on solvent polarity and hydrogen-bond acidity/basicity parameters (αH2 and βH2).
For instance, in octan-1-ol, the log K for formic acid-1-fluoroethanol association can be modeled using the relationship:
$$
\log K = 2.938 \cdot \alpha{H2} \cdot \beta{H2}
$$
where αH2 and βH2 represent the hydrogen-bond acidity of formic acid and basicity of 1-fluoroethanol, respectively. This solvent-mediated association is critical in stabilizing the complex before crystallization. Comparative studies in polar aprotic solvents like dimethyl sulfoxide (DMSO) show diminished association due to competitive solvation, highlighting the role of solvent choice in directing reaction pathways.
Table 1: Hydrogen-bond parameters for formic acid and 1-fluoroethanol in octan-1-ol
| Compound | αH2 (Acidity) | βH2 (Basicity) |
|---|---|---|
| Formic acid | 0.95 | 0.00 |
| 1-Fluoroethanol | 0.00 | 0.62 |
Data derived from hydrogen-bonding studies indicate that formic acid’s high αH2 drives proton transfer to 1-fluoroethanol, forming an ion pair (CH2FCH2O−H+···HCOO−). This intermediate is stabilized by solvent reorganization, as octan-1-ol’s moderate polarity (dielectric constant ~10.3) facilitates ion pairing without full dissociation.
The molecular architecture of 1-fluoroethanol and its complex with formic acid presents distinctive steric challenges that fundamentally alter hydrogen bond network formation compared to conventional alcohol systems [1]. The presence of the fluorine substituent introduces significant steric bulk that disrupts the typical linear hydrogen bonding patterns observed in non-fluorinated alcohols [2]. Computational studies demonstrate that fluorinated alcohol clusters preferentially maintain linear hydrogen bond arrangements rather than developing the cyclic networks characteristic of their hydrogenated counterparts [1] [2].
The steric hindrance imposed by fluorine atoms creates a pronounced influence on the spatial arrangement of hydrogen-bonded assemblies [3]. Measurements of specific solvent-solute interactions reveal that hydrogen bond donation capability of fluorinated alcohols is highly sensitive to steric hindrance around the hydroxyl group [3]. In the 1-fluoroethanol-formic acid system, the fluorine atom's van der Waals radius of approximately 1.47 Angstroms creates spatial constraints that limit the approach angles available for intermolecular hydrogen bonding [4].
Experimental evidence from infrared spectroscopy studies indicates that protonated fluoroalcohol clusters exhibit effective inhibition of cyclic hydrogen bond network formation due to fluorination effects [1]. The energy barriers for hydrogen bond network reorganization are substantially elevated in fluorinated systems, with calculated values ranging from 11-13 kilojoules per mole for conformers capable of intramolecular fluorine-hydrogen interactions [5]. These elevated barriers reflect the additional steric strain imposed by the fluorine substituent during molecular rearrangement processes.
| System | Hydrogen Bond Network Type | Energy Barrier (kJ/mol) | Steric Influence |
|---|---|---|---|
| 1-Fluoroethanol | Linear | 11-13 | High |
| Ethanol | Cyclic | 3-5 | Low |
| 2,2,2-Trifluoroethanol | Linear | 15-18 | Very High |
The steric effects manifest most prominently in the coordination number variations observed in fluoride-alcohol complexes [6]. The coordination number decreases from four in non-fluorinated systems to two in highly fluorinated alcohols, directly correlating with the steric bulk of the alcohol substituents [6]. This reduction in coordination capability significantly impacts the ability of fluorinated alcohol systems to form extended hydrogen bond networks in condensed phases.
The electronegativity of fluorine, measuring 4.0 on the Pauling scale compared to 2.5 for carbon, creates substantial electronic perturbations that modify intermolecular force profiles in 1-fluoroethanol systems [4]. The carbon-fluorine bond exhibits partial ionic character through the formation of partial charges, with carbon bearing a partial positive charge and fluorine carrying a partial negative charge [4]. This electronic asymmetry generates unique intermolecular interaction patterns not observed in conventional alcohol systems.
The strength of carbon-fluorine bonds, with dissociation energies reaching 130 kilocalories per mole, represents one of the strongest single bonds in organic chemistry [4]. This exceptional bond strength contributes to the overall stability of fluorinated alcohol molecules and influences their intermolecular interaction profiles [4]. The bond length of carbon-fluorine interactions typically measures 1.35 Angstroms, shorter than any other carbon-halogen bond and contributing to the compact molecular geometry of fluorinated alcohols [4].
Fluorine's role as a hydrogen bond acceptor demonstrates significantly reduced strength compared to oxygen-containing systems [7]. The carbon-fluorine hydrogen bond strength measures approximately 2.38 kilocalories per mole for tertiary carbon systems and 1.48 kilocalories per mole for secondary carbon arrangements [7]. These values represent less than half the strength of conventional oxygen-hydrogen interactions, which typically range from 5-10 kilocalories per mole [7].
| Interaction Type | Bond Strength (kcal/mol) | Distance (Å) | Electronic Character |
|---|---|---|---|
| C-F···H-O | 2.38 | 2.3-2.4 | Weak electrostatic |
| O-H···O | 5-10 | 1.8-2.0 | Strong electrostatic |
| C-F···H-C | 1.48 | 2.5-2.8 | Very weak dispersion |
The influence of fluorine substitution extends to the modification of Brønsted acidity and hydrogen bond donor ability [3]. Measurements indicate that hydrogen bond donation capability varies systematically with the degree of fluorination, with hexafluorinated alcohols showing enhanced acidity but reduced hydrogen bonding efficiency due to steric effects [3]. The balance between hydrogen bond donation and Brønsted acidity becomes increasingly complex as fluorination levels increase [3].
The intermolecular force modifications induced by fluorine substitution create preferential molecular arrangements that favor specific conformational states [8]. Organic fluorine participates actively in stabilizing crystal structures through additive weak interactions including carbon-fluorine hydrogen contacts, carbon-fluorine pi interactions, and fluorine-fluorine contacts [8]. These secondary interactions collectively contribute to the overall stability of fluorinated alcohol assemblies in condensed phases.
The conformational landscape of 1-fluoroethanol in condensed phases exhibits remarkable complexity due to the interplay between intramolecular hydrogen bonding and steric effects [9] [10]. Torsional motions along the fluorine-carbon-carbon-oxygen and hydrogen-oxygen-carbon-carbon dihedral angles generate five distinct conformational states, with the gauche-gauche arrangement representing the global minimum energy structure [9]. Path integral molecular dynamics simulations reveal significant nuclear quantum effects that influence conformational populations at temperatures below 300 Kelvin [9].
The gauche effect in fluorinated alcohols arises from hyperconjugation between the carbon-hydrogen sigma bonding orbital and the carbon-fluorine sigma antibonding orbital [11]. This electronic stabilization requires the carbon-hydrogen and carbon-fluorine bonds to adopt an anti arrangement, positioning the hydroxyl and fluorine groups in a gauche orientation [11]. The energy difference between gauche and anti conformers ranges from 1.6 kilocalories per mole in non-polar solvents to 0.5 kilocalories per mole in highly polar environments [12].
Experimental nuclear magnetic resonance studies demonstrate that conformational preferences exhibit pronounced solvent dependence [12]. In carbon tetrachloride solution, the energy difference between gauche-gauche and gauche-trans conformers measures 1.6 kilocalories per mole, decreasing to 0.5 kilocalories per mole in dimethyl sulfoxide [12]. This solvent-dependent behavior reflects the differential stabilization of conformational states through specific solvation effects.
| Solvent | ΔE(gg-gt) (kcal/mol) | ΔE(tg-gt) (kcal/mol) | Predominant Conformer |
|---|---|---|---|
| CCl₄ | 1.6 | 1.0 | Gauche-trans |
| DMSO | 0.5 | 0.5 | Mixed population |
| Water | 0.3 | 0.7 | Gauche-gauche |
The formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and fluorine atom creates additional conformational constraints [10] [13]. The strength of these intramolecular interactions measures approximately 1.6 kilocalories per mole in equatorial-equatorial arrangements, sufficient to significantly bias conformational populations toward gauche arrangements [10]. This intramolecular hydrogen bonding effect becomes particularly pronounced in gas-phase conditions where intermolecular interactions are minimized [10].
Condensed phase molecular dynamics simulations reveal that fluorinated alcohols demonstrate enhanced aggregation tendencies compared to their hydrogenated counterparts [14]. The rigid nature of perfluorinated chains, combined with their larger cross-sectional area of 0.283 square nanometers compared to 0.185 square nanometers for hydrogenated chains, promotes the formation of highly organized domain structures [14]. These organized assemblies exhibit hexagonal packing arrangements that persist even at low surface densities [14].
The surface modification mechanisms of 1-fluoroethanol on lithium-ion battery anodes involve complex electrochemical and chemical processes that fundamentally alter the electrode-electrolyte interface. The fluorinated alcohol undergoes preferential reduction at the anode surface, forming a protective solid electrolyte interphase that consists primarily of lithium fluoride nanoparticles embedded within a polymeric organic matrix [5] [9].
The formation process initiates through nucleation of ultrasmall lithium fluoride nanoparticles at the working electrode surface during initial charging cycles [10]. These primary particles aggregate into secondary structures that create a dense, uniform layer with approximate thickness of 40-150 nanometers [10] [11]. The lithium fluoride component provides electronic insulation while maintaining ionic conductivity through surface transport mechanisms, effectively limiting electron transfer to electrolyte solvent molecules [10].
Surface fluorination processes using 1-fluoroethanol derivatives enable the formation of homogeneous and dense lithium fluoride coatings on reactive anode materials [12]. The fluorination reaction proceeds through in situ generation of fluorine-containing species that react spontaneously with lithium metal surfaces, creating chemically stable and mechanically strong interphases [12]. This protective coating minimizes corrosion reactions with carbonate electrolytes and suppresses dendrite formation, enabling stable cycling over 300 cycles with current densities up to 5 milliamperes per square centimeter [12].
The modification mechanism involves the preferential adsorption of fluoroethanol molecules at active sites on the anode surface, followed by electrochemical reduction that generates fluoride ions and organic fragments [13]. The organic components form cross-linked polymeric networks containing carbon-oxygen, dioxolane, and lithium carbonate functionalities that accommodate volume changes during lithiation and delithiation processes [13]. The presence of these polymeric structures significantly improves the mechanical flexibility of the solid electrolyte interphase, reducing crack formation and maintaining electrode integrity during cycling [13].
Interfacial engineering through fluoroethanol modification results in reduced charge transfer resistance from 24.53 to 12.06 kiljoules per mole, indicating enhanced lithium-ion transport kinetics at the electrode interface [14]. The improved ionic diffusion characteristics contribute to superior fast-charging performance, with capacity retention exceeding 90% after 500 cycles under 2C charging conditions [14].
Interfacial charge transfer optimization using formic acid involves sophisticated molecular-level strategies that enhance electrochemical reaction kinetics through proton-coupled electron transfer mechanisms. The optimization approach utilizes formic acid as both a reactant and a proton transfer facilitator to regulate interfacial pH and promote efficient electrochemical processes [15] [16].
The fundamental mechanism relies on formic acid's dual role as proton acceptor and donor, enabling effective pH buffering at the electrode-electrolyte interface [15]. The compound's pKa value undergoes potential-dependent modulation, allowing it to accommodate large variations in interfacial pH under different current densities [15]. This pH regulation capability results in approximately 2-fold enhancement in apparent current for formic acid oxidation reactions compared to unmodified electrode surfaces [15].
Electrochemical characterization reveals that formic acid optimization strategies achieve remarkable charge transfer efficiency with energy barriers as low as 0.012 electron volts for proton transfer processes [15]. The interfacial proton transfer remains thermoneutral even at high current densities of 25 milliamperes per square centimeter, demonstrating the effectiveness of formic acid as a surface buffer across wide operational ranges [15].
The optimization involves direct dehydrogenation pathways that bypass carbon monoxide formation, eliminating catalyst poisoning effects commonly observed in conventional electrochemical systems [16] [17]. Formic acid undergoes direct oxidation through the formation of active intermediates that proceed directly to carbon dioxide formation without generating adsorbed carbon monoxide species [16]. This pathway selectivity results in Faradaic efficiencies exceeding 96.3% and current densities reaching 471 milliamperes per square centimeter [18].
Advanced interfacial engineering strategies incorporate formic acid within specialized electrode architectures that maximize contact between the electrolyte and catalyst surfaces [19]. Zero-gap membrane electrode assembly configurations demonstrate energy efficiencies of 40% for formic acid synthesis from carbon dioxide, with single-pass carbon efficiencies of 79% during continuous operation over 50 hours [19]. These architectures eliminate catholyte layers and minimize mass transport limitations that typically limit performance in conventional flow cell designs [19].
The charge transfer optimization extends to heterogeneous catalytic systems where formic acid dehydrogenation kinetics are enhanced through electrochemical control of the electrical double layer structure [20]. pH-dependent studies reveal that interfacial electric field effects significantly influence reaction kinetics, with cation effects contributing to modified electrode potentials and enhanced catalytic activity [20]. This electrochemical approach to heterogeneous catalysis demonstrates how interfacial engineering can improve traditional chemical processes through precise control of electrode-solution interfaces [20].
| Parameter | 1-Fluoroethanol Systems | Formic Acid Systems | Reference Standard |
|---|---|---|---|
| Electrochemical Stability Window (V) | 0-4.73 [1] [2] | -0.25-1.0 [18] [16] | 2.5-4.3 |
| Ionic Conductivity at 25°C (mS/cm) | 3.14-7.4 [2] [3] | 2.1-5.8 [21] [18] | 10-15 |
| Faradaic Efficiency (%) | 89-97 [1] [4] | 93-97 [22] [18] | 85-95 |
| Current Density (mA/cm²) | 200-500 [2] [4] | 200-471 [18] [16] | 100-300 |
| Operating Temperature Range (°C) | -25 to 60 [3] [23] | 0 to 80 [18] [20] | 0 to 45 |
| Overpotential Reduction (mV) | 150-500 [24] [25] | 100-300 [15] [16] | 200-600 |
| Cycling Stability (cycles) | 1000-10000 [7] [14] | 50-1200 [18] [24] | 300-1000 |
| Energy Efficiency (%) | 40-42 [2] [3] | 40-79 [19] [18] | 25-35 |
| Application | Compound | Performance Enhancement | Mechanism |
|---|---|---|---|
| Lithium-Ion Battery Electrolyte Additive | 1-Fluoroethanol | 15-25% capacity retention improvement [1] [7] | Fluoride ion donation [1] [4] |
| Solid Electrolyte Interphase Formation | 1-Fluoroethanol | Lithium fluoride-rich interphase [5] [10] | Preferential decomposition [9] [10] |
| Anode Surface Modification | 1-Fluoroethanol | Dendrite suppression [24] [12] | Protective layer formation [12] [14] |
| Interfacial Charge Transfer Enhancement | Formic Acid | 2-fold current enhancement [15] | Proton transfer facilitation [15] [16] |
| High-Voltage Electrolyte Formulation | 1-Fluoroethanol | 4.8V stability [1] [2] | Oxidative stability [2] [26] |
| Low-Temperature Operation | 1-Fluoroethanol | -25°C operation capability [3] [23] | Low viscosity maintenance [3] [27] |
| Energy Storage Optimization | Both | 40% energy efficiency [19] [2] | Interface optimization [19] [14] |
| Electrocatalytic Enhancement | Formic Acid | Carbon monoxide poisoning reduction [16] [17] | Direct oxidation pathway [16] [25] |